molecular formula C15H13ClO2 B1452782 4-[(2-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-58-7

4-[(2-Methylbenzyl)oxy]benzoyl chloride

Cat. No. B1452782
CAS RN: 1160250-58-7
M. Wt: 260.71 g/mol
InChI Key: OXHBRXKBKOSTJS-UHFFFAOYSA-N
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Description

“4-[(2-Methylbenzyl)oxy]benzoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C15H13ClO2 and a molecular weight of 260.72 .


Molecular Structure Analysis

The molecular structure of “4-[(2-Methylbenzyl)oxy]benzoyl chloride” consists of a benzoyl chloride group attached to a 2-methylbenzyl group via an oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(2-Methylbenzyl)oxy]benzoyl chloride” are not available, benzoyl chlorides are known to be reactive acylating agents. They can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .


Physical And Chemical Properties Analysis

“4-[(2-Methylbenzyl)oxy]benzoyl chloride” is a liquid at room temperature. It has a molecular weight of 260.72 . The compound has a refractive index of 1.581, a boiling point of 262-263 °C, a melting point of 22 °C, and a density of 1.260 g/mL at 20 °C .

Scientific Research Applications

Proteomics Research

4-[(2-Methylbenzyl)oxy]benzoyl chloride: is utilized in proteomics research as a specialty chemical. Its molecular structure allows for specific interactions with proteins, which can be crucial for understanding protein function and interaction .

Crystallography

The compound is used in crystallography to study the molecular and crystal structures of related compounds. For instance, it’s used to analyze the supramolecular structures governed by hydrogen-bonding interactions, which are essential for understanding the properties and behaviors of materials .

Pharmaceutical Development

Due to its structural characteristics, 4-[(2-Methylbenzyl)oxy]benzoyl chloride can be a precursor in synthesizing compounds with potential pharmaceutical applications. Hydrazine-based compounds, for example, have been noted for their anti-inflammatory, antibacterial, antifungal, and antitubercular properties .

Ligand Synthesis for Metal Coordination

This chemical serves as a ligand precursor for the formation of bidentate Schiff base ligands applied in metal coordination. This application is significant in the field of coordination chemistry, where it contributes to the development of new materials and catalysts .

Supramolecular Chemistry

In supramolecular chemistry, 4-[(2-Methylbenzyl)oxy]benzoyl chloride is involved in the formation of complex structures through non-covalent interactions. These structures have implications for the design of new molecular devices and materials .

Environmental Science

The compound’s role in environmental science is linked to its use in research safety and controlled environment studies. It may be used in the synthesis of compounds that can help in the detection or removal of environmental pollutants .

Safety and Hazards

Benzoyl chlorides, including “4-[(2-Methylbenzyl)oxy]benzoyl chloride”, are typically corrosive and can cause severe skin burns and eye damage. They may also cause an allergic skin reaction and respiratory irritation .

properties

IUPAC Name

4-[(2-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-4-2-3-5-13(11)10-18-14-8-6-12(7-9-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBRXKBKOSTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247293
Record name Benzoyl chloride, 4-[(2-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylbenzyl)oxy]benzoyl chloride

CAS RN

1160250-58-7
Record name Benzoyl chloride, 4-[(2-methylphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-[(2-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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